N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

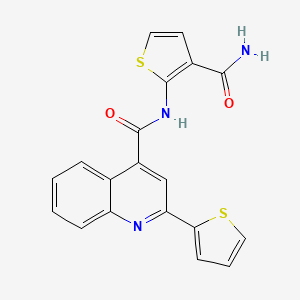

N-(3-Carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a carboxamide group at position 4 of the quinoline core. The molecule is substituted with a thiophen-2-yl group at position 2 and a 3-carbamoylthiophen-2-yl moiety attached to the carboxamide nitrogen (Fig. 1). This structural configuration positions it within a broader class of quinoline-4-carboxamide derivatives, which are frequently explored for antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S2/c20-17(23)12-7-9-26-19(12)22-18(24)13-10-15(16-6-3-8-25-16)21-14-5-2-1-4-11(13)14/h1-10H,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOOBVLYXWDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

Introduction of Thiophene Groups: Thiophene groups can be introduced via Suzuki coupling reactions, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool in molecular biology.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-carboxamide derivatives exhibit diverse pharmacological properties depending on their substituents. Below, the target compound is compared with structurally related analogs in terms of synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

- logP and Solubility: The compound N-(2-chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) has a logP of 6.7, indicating high lipophilicity, and low aqueous solubility (logSw = -6.27) .

Data Tables

Table 1. Comparative Analysis of Quinoline-4-carboxamide Derivatives

*Estimated using computational tools (e.g., ChemAxon). †Calculated from structural analogs. ‡Assumed based on purification methods.

Biological Activity

N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a quinoline core with thiophene and carbamoyl substituents, which are crucial for its biological activity.

Biological Activity Overview

Numerous studies have investigated the biological activities of quinoline derivatives, including this compound. The compound exhibits a range of activities:

- Antimicrobial Activity : Exhibits significant antimicrobial effects against various bacterial strains.

- Antiviral Properties : Demonstrated efficacy against enteroviruses and other viral pathogens.

- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

In vitro studies have shown that this compound possesses notable antimicrobial properties. For example, it has been tested against Mycobacterium tuberculosis, revealing higher activity than standard treatments like isoniazid and pyrazinamide.

| Compound | Activity Against M. tuberculosis | Reference |

|---|---|---|

| This compound | Higher than isoniazid | |

| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid |

Antiviral Properties

The compound has been evaluated for its antiviral activity, particularly against enteroviruses. In a study involving a series of substituted quinoline derivatives, it was found that compounds with similar structures exhibited significant antiviral effects.

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enterovirus A71 | 12.5 | |

| JX001 (reference compound) | Enterovirus B species | 10.0 |

Anticancer Activity

Research indicates that derivatives of quinoline, including the target compound, have potential as anticancer agents. They inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents can significantly affect potency and selectivity.

Key Findings:

- Substituent Effects : The presence of thiophene rings enhances the compound's interaction with biological targets.

- Positioning of Functional Groups : The position of the carbamoyl group is pivotal for maintaining activity against specific pathogens.

Case Studies

A case study involving the synthesis and evaluation of various quinoline derivatives highlighted the importance of structural modifications in enhancing biological activity. In one instance, a derivative with a different thiophene substitution showed increased efficacy against M. tuberculosis compared to the original compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, and how is reaction success monitored?

The synthesis typically involves multi-step reactions, including Friedländer annulation to construct the quinoline core, followed by amide coupling to introduce the carbamoylthiophene moiety. Key intermediates are purified via column chromatography, and reaction progress is monitored using thin-layer chromatography (TLC). Final product validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic quinoline proton signals at δ 7.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight with <5 ppm deviation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Multinuclear NMR (^1H, ^13C, DEPT-135) and HRMS are critical. The carboxamide group produces distinct NH proton signals (δ 10–12 ppm), while thiophene substituents show resonances at δ 6.8–7.5 ppm. Infrared (IR) spectroscopy verifies carbonyl stretches (C=O at ~1650 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What key physicochemical parameters must be characterized during preclinical development?

Partition coefficient (logP) is determined using the shake-flask method (octanol/water), while intrinsic solubility is measured via nephelometry at pH 7.4. Computational tools predict logP >5, indicating poor aqueous solubility, necessitating formulation studies with cyclodextrins . Thermal stability is assessed via differential scanning calorimetry (DSC) to identify decomposition points .

Advanced Research Questions

Q. How can density-functional theory (DFT) inform the electronic structure and reactivity of this compound?

Hybrid functionals like B3LYP with exact exchange terms (e.g., Becke’s 1993 method) accurately model molecular orbitals and charge distribution. Basis sets such as 6-31G* optimize geometries, while larger sets (cc-pVTZ) refine energy calculations. These methods predict redox potentials (e.g., ionization energies within 2.4 kcal/mol of experimental data) and identify electrophilic sites for functionalization .

Q. What strategies resolve contradictions in biological activity data among similar quinoline derivatives?

Systematic structure-activity relationship (SAR) studies control variables such as purity (>95% by HPLC) and assay conditions. Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular docking (AutoDock Vina) identifies critical interactions (e.g., π-π stacking with quinoline). Discrepancies may arise from metabolic stability differences, requiring microsomal assays with CYP450 isoforms .

Q. How do thiophene substituents influence pharmacokinetic profiles?

Metabolic stability is assessed using human liver microsomes with LC-MS/MS quantification. Comparative studies with phenyl/furan analogs reveal thiophene-specific CYP3A4 inhibition. Radiolabeling (^14C) tracks metabolic pathways, while X-ray crystallography of compound-enzyme complexes identifies metabolic hotspots .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization screens (vapor diffusion in 96-well plates) with mixed solvents (DCM/hexane/DMF) promote nucleation. Synchrotron radiation (λ = 0.9 Å) enhances resolution for electron density maps. SHELXL refines anisotropic displacement parameters, achieving R1 <0.05. Co-crystallization with kinases may require protein engineering to improve binding-site accessibility .

Q. What design principles optimize structure-activity relationships (SAR) for target selectivity?

Key principles include:

- Introducing electron-withdrawing groups (e.g., -CF3) at the quinoline 6-position to enhance π-π interactions .

- Modifying carboxamide substituents (heteroaromatic vs. aliphatic) to optimize hydrogen-bond networks .

- Fluorine scanning (^19F NMR) to probe conformational flexibility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.